molecular formula C9H11BrOZn B14878867 3,5-Dimethyl-4-methoxyphenylZinc bromide

3,5-Dimethyl-4-methoxyphenylZinc bromide

Cat. No.: B14878867
M. Wt: 280.5 g/mol
InChI Key: YDUZFNYRKHBEFX-UHFFFAOYSA-M
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Description

3,5-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for creating complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dimethyl-4-methoxyphenylzinc bromide typically involves the reaction of 3,5-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

3,5-Dimethyl-4-methoxyphenyl bromide+Zn3,5-Dimethyl-4-methoxyphenylzinc bromide\text{3,5-Dimethyl-4-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-Dimethyl-4-methoxyphenyl bromide+Zn→3,5-Dimethyl-4-methoxyphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar methods but with enhanced safety and efficiency measures. Large-scale reactors and automated systems ensure consistent quality and yield. The compound is often produced in bulk and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Conditions: Typically, these reactions are carried out under an inert atmosphere at moderate temperatures.

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenylzinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-methoxyphenylmagnesium bromide
  • 3,5-Dimethylphenylzinc bromide
  • 4-Methoxyphenylzinc bromide

Uniqueness

3,5-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy and dimethyl groups influence its electronic properties, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C9H11BrOZn

Molecular Weight

280.5 g/mol

IUPAC Name

bromozinc(1+);2-methoxy-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

YDUZFNYRKHBEFX-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Zn+]Br

Origin of Product

United States

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